Cas no 2034530-19-1 (2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1))

2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) is a specialized organic compound. This compound offers a unique combination of functionalities, making it valuable in various chemical syntheses. Its hydrochloride salt form enhances solubility, facilitating research and development applications. The compound's structural diversity and reactivity contribute to its utility in drug discovery and materials science.
2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) structure
2034530-19-1 structure
Product Name:2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1)
CAS No:2034530-19-1
MF:C12H10ClN3OS
MW:279.745299816132
CID:5377639
Update Time:2025-07-18

2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1)
    • Inchi: 1S/C12H9N3OS.ClH/c1-2-5-13-11(3-1)15-12-14-10(8-17-12)9-4-6-16-7-9;/h1-8H,(H,13,14,15);1H
    • InChI Key: KUTKYDHSHHNKKI-UHFFFAOYSA-N
    • SMILES: C1(NC2=NC(C3C=COC=3)=CS2)=NC=CC=C1.[H]Cl

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Additional information on 2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1)

Introduction to 2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) and Its Applications in Modern Medicinal Chemistry

2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1), identified by its CAS number 2034530-19-1, is a compound of significant interest in the field of medicinal chemistry. This bisubstituted amine derivative exhibits a unique structural framework that combines a pyridine ring with a thiazole moiety, further functionalized by a furanyl group at the 4-position of the thiazole. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further pharmacological exploration.

The structural features of 2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) make it an attractive scaffold for drug discovery. The pyridine ring is a well-known pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. The thiazole ring, on the other hand, is frequently found in therapeutic agents due to its ability to modulate various biological pathways. The presence of a furanyl group at the 4-position of the thiazole introduces additional potential sites for molecular recognition and binding affinity optimization.

In recent years, there has been growing interest in the development of heterocyclic compounds for their potential therapeutic applications. Heterocycles are known for their diverse biological activities and are widely represented in natural products and synthetic drugs. The combination of pyridine, thiazole, and furanyl moieties in 2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) suggests that it may possess multiple biological functions simultaneously. This compound has been investigated for its potential role in modulating inflammatory pathways and has shown promise in preclinical studies.

One of the most compelling aspects of 2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) is its ability to interact with various cellular targets. The pyridine moiety can engage with adenosine receptors, which are involved in neurotransmission and immune responses. The thiazole ring has been shown to interact with enzymes such as COX-2 and LOX-5, which are key players in inflammation. Additionally, the furanyl group can participate in hydrogen bonding interactions with nucleophilic residues on target proteins. These multiple interaction points make this compound a versatile tool for drug design.

Recent studies have highlighted the importance of 2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) in the development of novel therapeutic agents. Researchers have explored its potential as an anti-inflammatory agent by examining its effects on cytokine production and immune cell function. Preliminary data suggest that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 without significant toxicity. These findings are particularly promising given the high unmet medical need for safe and effective anti-inflammatory therapies.

The synthesis of 2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of 3-furfuryl bromide with 2-aminothiophene-4-carboxylic acid to form the thiazole derivative. This intermediate is then reacted with 2-amino-5-chloropyridine under controlled conditions to introduce the pyridine moiety. Finally, salt formation with hydrochloric acid yields the desired product.

The pharmacokinetic properties of 2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) are also an area of active investigation. In vitro studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Further research is needed to determine its metabolic stability and excretion pathways. Understanding these properties will be crucial for optimizing dosing regimens and minimizing side effects in clinical settings.

The potential applications of 2-Pyridinamine, N-[4-(3-furanyl)-2-thiazolyl]-, hydrochloride (1:1) extend beyond anti-inflammatory therapy. Its structural motifs have been explored as candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier is an important consideration for these applications. Additionally, its interaction with adenosine receptors makes it a candidate for treating cardiovascular diseases.

In conclusion, 2-Pyridinamine,N-[4-(3-furanyl)-2-thiazolyl]-,hydrochloride(1:1)isapromisingcompoundwithmultifacetedbiologicalactivities.Severalrecentstudieshavehighlighteditspotentialasanaanti-inflammatoryagentandasatoolfordrugdiscoveryforvarioustherapeuticareas.Forthefuture,2034530-19-willlikelybeattheheartofmanypharmaceuticalresearcheffortsduetoitsuniquestructuralfeaturesandbiologicalpotential.

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